![molecular formula C16H10F2N4S B11475975 3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11475975.png)

3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2,5-Difluorphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin ist eine heterocyclische Verbindung, die zur Klasse der Triazolothiadiazine gehört. Diese Verbindung zeichnet sich durch die Verschmelzung eines Triazolrings mit einem Thiadiazinring aus, was ihr einzigartige chemische und biologische Eigenschaften verleiht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2,5-Difluorphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin erfolgt typischerweise durch Cyclokondensation von 5-substituierten 4-Amino-1,2,4-triazol-3-thiolen mit fluorierten aromatischen Säuren. Phosphorylchlorid wird in dieser Reaktion häufig als Cyclisierungsmittel eingesetzt . Die Reaktionsbedingungen umfassen in der Regel das Rückflusskochen der Reaktanten in einem geeigneten Lösungsmittel wie Ethanol unter einer Inertatmosphäre, um das gewünschte Produkt in guter Ausbeute zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Syntheseprozesses verbessern. Zusätzlich kann die Reinigung des Endprodukts durch Umkristallisation oder chromatographische Techniken erfolgen, um eine hohe Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(2,5-Difluorphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Fluoratome im Phenylring können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu entsprechenden Sulfoxiden oder Sulfonen führen, während die Reduktion zu den entsprechenden Aminen oder Alkoholen führen kann. Substitutionsreaktionen können zur Bildung verschiedener Derivate mit verschiedenen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

3-(2,5-Difluorphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen eingesetzt.

Biologie: Wird auf sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit biologischen Makromolekülen untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen chemischen und physikalischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-(2,5-Difluorphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme binden und deren Aktivität hemmen, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es die Aktivität von Carboanhydrase oder Cholinesterase hemmen, die wichtige Zielstrukturen bei der Behandlung von Krankheiten wie Glaukom und Alzheimer-Krankheit sind . Das Vorhandensein von Fluoratomen erhöht seine Bindungsaffinität und Selektivität gegenüber diesen Zielstrukturen.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Utilized in the development of new materials with specific chemical and physical properties.

Wirkmechanismus

The mechanism of action of 3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of carbonic anhydrase or cholinesterase, which are important targets in the treatment of diseases such as glaucoma and Alzheimer’s disease . The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol

- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazin

- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazin

- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazin

Einzigartigkeit

Die Einzigartigkeit von 3-(2,5-Difluorphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin liegt im Vorhandensein von Fluoratomen, die seine chemischen und biologischen Eigenschaften deutlich verbessern. Die Fluoratome erhöhen die Lipophilie, Stabilität und Bindungsaffinität der Verbindung gegenüber molekularen Zielstrukturen, was sie zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Anwendungen macht.

Eigenschaften

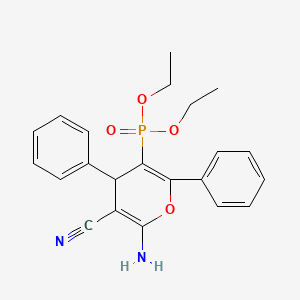

Molekularformel |

C16H10F2N4S |

|---|---|

Molekulargewicht |

328.3 g/mol |

IUPAC-Name |

3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |

InChI |

InChI=1S/C16H10F2N4S/c17-11-6-7-13(18)12(8-11)15-19-20-16-22(15)21-14(9-23-16)10-4-2-1-3-5-10/h1-8H,9H2 |

InChI-Schlüssel |

FZUMNBXFQZUYAS-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=NN2C(=NN=C2S1)C3=C(C=CC(=C3)F)F)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(Z)-(4-methoxyphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11475895.png)

![5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(4-fluorophenyl)thiophene-2-sulfonamide](/img/structure/B11475899.png)

![2-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11475906.png)

![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11475910.png)

![N-phenyl-2-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B11475914.png)

![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11475921.png)

![3-Hydroxy-2-methoxy-6,8-dioxabicyclo[3.2.1]oct-4-yl 4-methylbenzenesulfonate (non-preferred name)](/img/structure/B11475925.png)

![Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11475926.png)

![7-[(isoquinolin-1-ylsulfanyl)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11475940.png)

![7-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11475948.png)

![N-[2,4,6-trioxo-1-(prop-2-en-1-yl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B11475961.png)

![2,2'-[Propane-2,2-diylbis(benzene-4,1-diyloxy)]bis(5-nitrobenzenesulfonate)](/img/structure/B11475967.png)